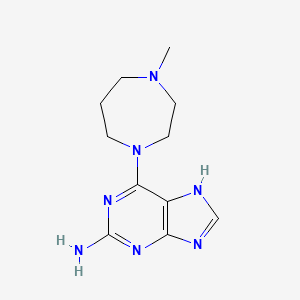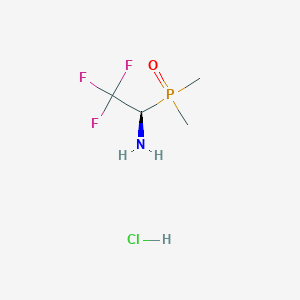![molecular formula C10H13ClN2S B2690632 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride CAS No. 1052540-31-4](/img/structure/B2690632.png)
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride is a compound with the CAS Number: 1052540-31-4 . It has a molecular weight of 228.75 and belongs to the class of benzonitrile derivatives.
Molecular Structure Analysis
The IUPAC name of this compound is 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride . The InChI code is 1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Compounds with structures similar to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride" have been investigated for their potential as corrosion inhibitors. Schiff bases derived from thiosalicylaldehyde, with functionalities similar to the aminoethylsulfanyl group, have shown significant inhibition properties for mild steel corrosion in hydrochloric acid environments. These studies suggest that sulfur-containing compounds can effectively adsorb onto metal surfaces, forming protective layers against corrosion. The adsorption often follows the Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Behpour et al., 2008).
Antioxidant Mechanisms in Wine
Research into the oxidation mechanisms in wine has identified the role of sulfur-containing compounds, such as thiol groups, in reacting with electrophilic species like quinones. These reactions are crucial for understanding the oxidative stability of wines and the preservation of their aromatic qualities. The study of reaction rates between quinones and various nucleophiles, including sulfur-containing compounds, offers insights into how similar structures to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride" might interact in complex biological or chemical systems (Nikolantonaki & Waterhouse, 2012).
Antimicrobial Applications
Compounds featuring sulfur-containing motifs have been explored for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. Novel structures derived from benzimidazole sulfanyl derivatives have shown potent activities against this pathogen. Such studies underscore the potential of sulfur-containing compounds, including those similar to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride," to serve as templates for developing new antimicrobial agents (Carcanague et al., 2002).
Environmental Remediation
The electrochemical degradation of sulfonamide antibiotics, which share a sulfonamide group commonality with the query compound, has been studied to address water pollution. These investigations reveal the potential of sulfur-containing compounds in environmental remediation technologies, especially in the breakdown of persistent organic pollutants in water sources (Lin et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These suggest measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBNUSRUEJLIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)
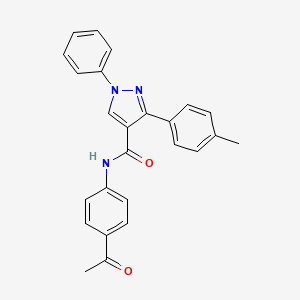
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
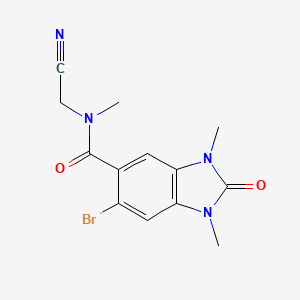
![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)
![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)
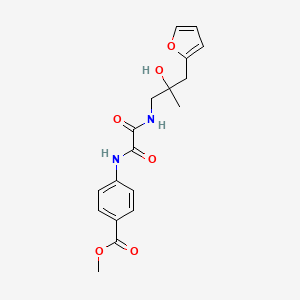
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)
